molecular formula C16H13ClO3 B8065870 (E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate

(E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate

Cat. No.: B8065870
M. Wt: 288.72 g/mol
InChI Key: ATGFXXLXIGQIDG-UHFFFAOYSA-N
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Description

(E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate is an organic compound with the molecular formula C16H13ClO3. It is a derivative of benzoic acid and is characterized by the presence of a chlorinated styryl group and a hydroxyl group on the aromatic ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to its production. These methods aim to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The chlorinated styryl group can be reduced to form a saturated alkyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated alkyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: A simpler analog without the chlorinated styryl group.

    Methyl 4-(2-bromo-4-hydroxystyryl)benzoate: A similar compound with a bromine atom instead of chlorine.

    Methyl 4-(2-chloro-4-methoxystyryl)benzoate: A derivative with a methoxy group instead of a hydroxyl group.

Uniqueness

(E)-Methyl 4-(2-chloro-4-hydroxystyryl)benzoate is unique due to the presence of both a chlorinated styryl group and a hydroxyl group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 4-[2-(2-chloro-4-hydroxyphenyl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-20-16(19)13-6-3-11(4-7-13)2-5-12-8-9-14(18)10-15(12)17/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGFXXLXIGQIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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